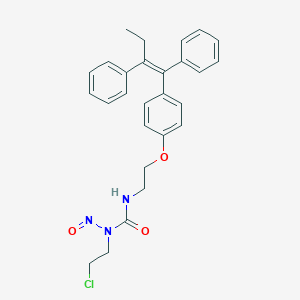
2,4-Dichloro-5-(difluoromethyl)thiazole
Vue d'ensemble
Description
"2,4-Dichloro-5-(difluoromethyl)thiazole" is a compound of interest in the realm of organic chemistry due to its unique structure and potential applications. While the specific compound may not be directly mentioned in the literature, insights into similar thiazole derivatives provide valuable context for understanding its chemical behavior and synthesis strategies.
Synthesis Analysis
The synthesis of thiazole derivatives can involve a variety of methods. For example, one approach for synthesizing trifluoromethyl heterocyclic compounds involves anti-Michael addition and condensation with thioamides, leading to thiazoline and thiazole derivatives (Coyanis et al., 2003). Another method includes the treatment of 2-trifluoroacetamido-4-(trifluoromethyl)thiazole with n-butyllithium to produce a thiazole dianion, which reacts with various electrophiles (South & Van Sant, 1991).
Molecular Structure Analysis
The molecular structure of thiazole derivatives has been characterized using techniques such as X-ray diffraction, showcasing their crystalline structure and confirming the positions of substituents on the thiazole ring. For instance, the structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was elucidated through single-crystal X-ray diffraction, revealing its orthorhombic space group and the dimensions of its unit cell (Kerru et al., 2019).
Applications De Recherche Scientifique
1. Antimicrobial Activity
2,4-Dichloro-5-(difluoromethyl)thiazole derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, 1,2,4-Triazolo[3,4-b]thiazole derivatives, synthesized through a novel multi-component reaction involving 2,4-dichloro-5-fluorophenacyl bromide, have exhibited promising antimicrobial activity against certain bacterial and fungal strains (Bhat & Holla, 2004). Similarly, other studies have reported the synthesis and antimicrobial evaluation of novel hydrazones bearing the thiazole scaffold, revealing moderate-to-good inhibition activity against various bacterial and fungal strains (Nastasă et al., 2015).
2. Synthesis and Characterization for Organic Electronics
The structural features of thiazolo[5,4-d]thiazole, including high oxidative stability and a rigid planar structure, make it an appealing component for applications in organic electronics. Studies have showcased the synthesis, characterization, and applications of these compounds, particularly in the field of organic photovoltaics, highlighting their potential in the development of semiconductors for plastic electronics (Bevk et al., 2013).
3. Excited-State Intramolecular Proton Transfer (ESIPT)
Compounds based on thiazolo[5,4-d]thiazole have been designed and synthesized to undergo a reversible type excited-state intramolecular proton transfer (ESIPT), leading to widely tunable emission from blue to yellow via white-light luminescence. This feature has implications in the fabrication of white organic light emitting diodes (WOLEDs), presenting a new approach to control the luminescence properties of organic materials (Zhang et al., 2016).
4. Anticancer Properties
Various compounds containing the 2,4-dichloro-5-(difluoromethyl)thiazole structure have been synthesized and evaluated for their anticancer activities. For instance, organo-metallic complexes containing 2-(pyridine-2-yl)thiazole have shown promising in vitro anticancer activities on human ovarian cancer cell lines, making them potential candidates for further pharmaceutical development (Gras et al., 2010).
Safety And Hazards
The safety information for 2,4-Dichloro-5-(difluoromethyl)thiazole indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .
Propriétés
IUPAC Name |
2,4-dichloro-5-(difluoromethyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl2F2NS/c5-2-1(3(7)8)10-4(6)9-2/h3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMNCFMVAGOFKJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(S1)Cl)Cl)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2F2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40546391 | |
| Record name | 2,4-Dichloro-5-(difluoromethyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40546391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-(difluoromethyl)thiazole | |
CAS RN |
105315-43-3 | |
| Record name | 2,4-Dichloro-5-(difluoromethyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40546391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Amino-2-(2-deoxy-beta-D-ribofuranosyl)-2,5-dihydro-4H-pyrazolo-[3,4-D]pyrimidin-4-one](/img/structure/B20195.png)







![Methyl 2-[(2-methoxy-2-oxoethyl)amino]benzoate](/img/structure/B20222.png)



